(4-Bromo-3-chlorobut-2-en-1-yl)(triphenyl)phosphanium bromide
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Overview
Description
(4-Bromo-3-chlorobut-2-en-1-yl)(triphenyl)phosphanium bromide is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a triphenylphosphonium group attached to a butenyl chain that is substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-chlorobut-2-en-1-yl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with a suitable halogenated butenyl precursor. One common method involves the use of 4-bromo-3-chlorobut-2-ene as the starting material. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) to dissolve the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-chlorobut-2-en-1-yl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom or the butenyl chain.
Addition Reactions: The double bond in the butenyl chain can participate in addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted butenyl triphenylphosphonium compounds, while oxidation reactions can produce phosphine oxides.
Scientific Research Applications
(4-Bromo-3-chlorobut-2-en-1-yl)(triphenyl)phosphanium bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromo-3-chlorobut-2-en-1-yl)(triphenyl)phosphanium bromide involves its interaction with molecular targets through its reactive functional groups. The triphenylphosphonium group can interact with various biological molecules, while the halogenated butenyl chain can undergo chemical transformations that modulate its activity. The specific pathways and molecular targets involved depend on the context of its use and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
(4-Bromobutyl)triphenylphosphonium bromide: Similar in structure but lacks the chlorine atom on the butenyl chain.
(4-Chlorobutyl)triphenylphosphonium bromide: Similar in structure but lacks the bromine atom on the butenyl chain.
(4-Bromo-3-chlorobutyl)triphenylphosphonium bromide: Similar in structure but lacks the double bond in the butenyl chain.
Uniqueness
(4-Bromo-3-chlorobut-2-en-1-yl)(triphenyl)phosphanium bromide is unique due to the presence of both bromine and chlorine atoms on the butenyl chain, as well as the double bond
Properties
CAS No. |
79443-80-4 |
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Molecular Formula |
C22H20Br2ClP |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(4-bromo-3-chlorobut-2-enyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H20BrClP.BrH/c23-18-19(24)16-17-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-16H,17-18H2;1H/q+1;/p-1 |
InChI Key |
WUAOQOCTXVYWHW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC=C(CBr)Cl)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
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